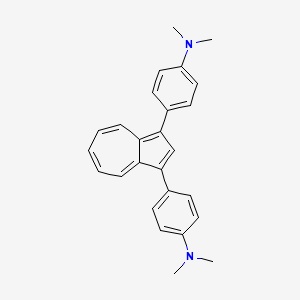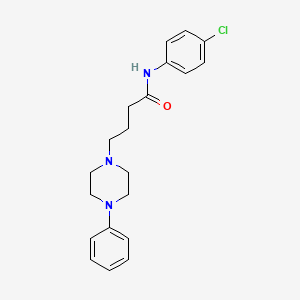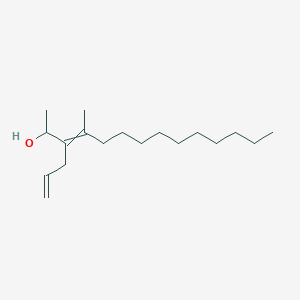![molecular formula C20H23F3N2 B14193537 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine CAS No. 918480-09-8](/img/structure/B14193537.png)
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group, which is known to enhance the physicochemical and pharmacological properties of the parent molecule due to the unique characteristics of the fluorine atom .
Preparation Methods
The synthesis of 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, which can modulate various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .
Comparison with Similar Compounds
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine can be compared to other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure and applications.
1-(4-Trifluoromethylphenyl)piperazine: Similar in structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918480-09-8 |
|---|---|
Molecular Formula |
C20H23F3N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzyl-4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-9-5-4-8-18(19)10-11-24-12-14-25(15-13-24)16-17-6-2-1-3-7-17/h1-9H,10-16H2 |
InChI Key |
MHWYTWVHHUOCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)


![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)


![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
